molecular formula C13H22N2O3 B099767 Barbituric acid, 5,5-diethyl-1-pentyl- CAS No. 15517-31-4

Barbituric acid, 5,5-diethyl-1-pentyl-

Cat. No. B099767
CAS RN: 15517-31-4
M. Wt: 254.33 g/mol
InChI Key: ZFAYOFSMNONQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Barbituric acid, 5,5-diethyl-1-pentyl- is a chemical compound that belongs to the class of barbiturates. Barbiturates are a group of drugs that act as central nervous system depressants and are used for various medical purposes, such as anesthesia, sedation, and treatment of seizures. Barbituric acid, 5,5-diethyl-1-pentyl- has been synthesized and studied for its potential applications in scientific research.

Mechanism Of Action

Barbituric acid, 5,5-diethyl-1-pentyl- acts by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain, leading to sedation and relaxation.

Biochemical And Physiological Effects

Barbituric acid, 5,5-diethyl-1-pentyl- has been shown to have several biochemical and physiological effects on the body. It can cause drowsiness, sedation, and relaxation, and can also depress respiratory and cardiovascular function. It has been used as a sedative and hypnotic agent in medical settings, but its use has been limited due to its potential for addiction and overdose.

Advantages And Limitations For Lab Experiments

Barbituric acid, 5,5-diethyl-1-pentyl- has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. It has sedative and hypnotic effects similar to other barbiturates, making it useful for studying the mechanisms of action of these drugs. However, its use in laboratory experiments is limited due to its potential for addiction and overdose.

Future Directions

There are several future directions for research on barbituric acid, 5,5-diethyl-1-pentyl-. One area of research could focus on its potential for use as a sedative and hypnotic agent in medical settings. Another area of research could focus on its potential for use in the treatment of seizures or other neurological disorders. Additionally, further studies could be conducted to better understand the mechanisms of action of barbiturates and their interactions with other drugs.

Synthesis Methods

Barbituric acid, 5,5-diethyl-1-pentyl- can be synthesized by reacting diethyl malonate with urea in the presence of a base. The resulting product is then treated with pentyl bromide to obtain the final product. The synthesis method is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

Barbituric acid, 5,5-diethyl-1-pentyl- has been used in various scientific research studies, including studies on the central nervous system and drug interactions. It has been shown to have sedative and hypnotic effects similar to other barbiturates, making it useful for studying the mechanisms of action of these drugs.

properties

CAS RN

15517-31-4

Product Name

Barbituric acid, 5,5-diethyl-1-pentyl-

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

5,5-diethyl-1-pentyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H22N2O3/c1-4-7-8-9-15-11(17)13(5-2,6-3)10(16)14-12(15)18/h4-9H2,1-3H3,(H,14,16,18)

InChI Key

ZFAYOFSMNONQIN-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C(C(=O)NC1=O)(CC)CC

Canonical SMILES

CCCCCN1C(=O)C(C(=O)NC1=O)(CC)CC

Other CAS RN

15517-31-4

synonyms

5,5-Diethyl-1-pentylbarbituric acid

Origin of Product

United States

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